molecular formula C9H12N2O B1438905 1-Allyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 1155595-91-7

1-Allyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1438905
M. Wt: 164.2 g/mol
InChI Key: ADAFMKMRZDCHLP-UHFFFAOYSA-N
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Description

1-Allyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the CAS Number: 1155595-91-7 . It has a molecular weight of 164.21 . The compound is available in solid form and liquid form .


Molecular Structure Analysis

The InChI code for 1-Allyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is 1S/C9H12N2O/c1-4-5-11-8(3)9(6-12)7(2)10-11/h4,6H,1,5H2,2-3H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

1-Allyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a solid or liquid at room temperature. .

Scientific Research Applications

Chemical Synthesis and Reactions

1-Allyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has been utilized in various chemical synthesis processes. For instance, it undergoes Vilsmeier-Haak formylation to form corresponding 4-formyl derivatives (Attaryan et al., 2006). Additionally, it is involved in the synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (Attaryan, Antanosyan, & Asratyan, 2008), and the creation of highly functionalized novel symmetric 1,4-dihydropyridines (Thakrar et al., 2012).

Studies in Organic Chemistry

Research in organic chemistry has explored the mass spectral fragmentation of its thio- and dithioacetals under electron impact and chemical ionization (Klyba et al., 2011). This compound has also been used to synthesize 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione, showcasing its versatility in forming complex organic structures (Asiri & Khan, 2011).

Biological and Pharmaceutical Applications

In the field of biological and pharmaceutical research, it's been involved in the synthesis and characterization of novel chitosan Schiff bases with heterocyclic moieties, demonstrating antimicrobial activity (Hamed et al., 2020). Another study focused on synthesizing 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and evaluating their antioxidant and anti-inflammatory activities (Sudha, Subbaiah, & Mahalakshmi, 2021).

Materials Science and Engineering

In materials science, it has been used in the synthesis and computational study of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, contributing to the development of novel materials (Singh, Rawat, & Sahu, 2014).

Coordination Chemistry

The compound has been part of studies in coordination chemistry, such as its use in the assembly of coordination networks of cationic (η3‐Allyl)palladium complexes (Cano et al., 2003).

Additional Chemical Applications

Further chemical applications include its involvement in the synthesis of novel and efficient 4-Indazolyl-1,3,4-trisubstituted Pyrazole Derivatives (Hote & Lokhande, 2014), and in the formation of coumarin derivatives containing pyrazole and indenone rings as potent antioxidant and antihyperglycemic agents (Kenchappa et al., 2017).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3,5-dimethyl-1-prop-2-enylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-4-5-11-8(3)9(6-12)7(2)10-11/h4,6H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAFMKMRZDCHLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC=C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656253
Record name 3,5-Dimethyl-1-(prop-2-en-1-yl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

CAS RN

1155595-91-7
Record name 3,5-Dimethyl-1-(prop-2-en-1-yl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
LK Papernaya, AA Shatrova, EP Levanova… - Russian Journal of …, 2012 - Springer
Selenoacetals are used as reagents in organic synthesis, and they play a significant role in the development of organoselenium chemistry [1–4]. Up to now, a few selenoacetals derived …
Number of citations: 5 link.springer.com
VY Mortikov, LA Rodinovskaya, AE Fedorov… - Russian Chemical …, 2014 - Springer
Formylation of pyrazole and 2,5-dimethylpyrazole gave a number of pyrazole-containing aldehydes, which can be used to obtain chromenes, tetrahydrochromenes, 1,4-dihydropyrano[2,…
Number of citations: 2 link.springer.com
LK Papernaya, AA Shatrova, AI Albanov… - Russian Journal of …, 2015 - Springer
3,5-Trialkyl-1H-pyrazole-4-carbaldehydes reacted with amino alcohols at ambient temperature in the absence of a catalyst to give the corresponding Schiff bases which failed to …
Number of citations: 1 link.springer.com

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